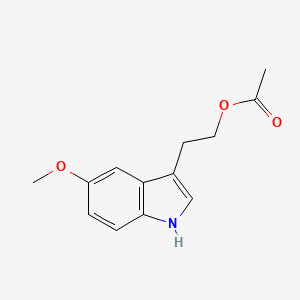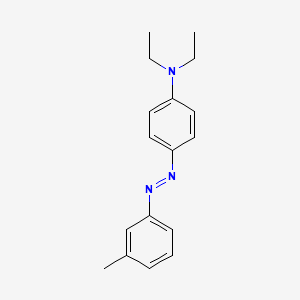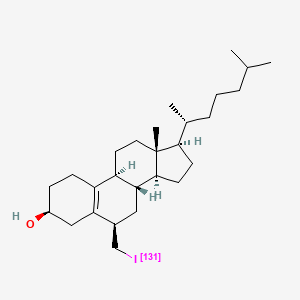
Norcholestenol iodomethyl ((sup 131)I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norcholestenol iodomethyl (131 I) is a cholestanoid.
Scientific Research Applications
1. Adrenal Scintigraphy
Adrenal scintigraphy has been a clinically feasible technique since the development of 131I-19-iodocholesterol in 1970. This agent was later replaced by 6-iodomethyl-19-norcholesterol, a compound that showed promise in adrenal imaging. This technique involves administering the radiocholesterol intravenously and performing imaging 4 to 7 days post-injection. It's particularly useful for diagnosing conditions like Cushing's disease, primary aldosteronism, and adrenal androgenism, as well as for detecting structural abnormalities of the adrenal medulla (Thrall, Freitas, & Beierwaltes, 1978).
2. Imaging Agent Synthesis and Evaluation
Research has been conducted on synthesizing and evaluating new adrenal cortex imaging agents, such as 6β-131I-iodomethyl-19-norcholest-5(10)-en-3β-ol (NP-59). This compound was found to concentrate better in the rat adrenal compared to its predecessors and is being evaluated as a potential diagnostic agent in humans (Basmadjian, Hetzel, Ice, & Beierwaltes, 1975).
3. Visualization of Metastases
Norcholestenol iodomethyl (131I) has also been used in the visualization of lung metastases secondary to adrenocortical carcinoma. This application was illustrated in a case report describing a 26-year-old woman with recurrence of Cushing's syndrome following the surgical removal of the primary tumor. The use of I-131 labeled 6B-iodomethyl-19-norcholesterol (NP-59) was instrumental in visualizing the metastases (Chow, Ziessman, & Earll, 1987).
4. Detection of Metastatic Adrenal Carcinoma
Another significant application is the detection of metastatic adrenal carcinoma using total body scans with 131I-6-beta-iodomethyl-19-norcholesterol. This method has shown potential in detecting metastatic lesions in patients who have undergone resection of adrenal cortical carcinoma (Seabold, Haynie, Deasis, Samaan, Glenn, & Jahns, 1977).
5. Superior Adrenal Imaging Agent
A study identified 6beta-131I-iodomethyl-19-nor cholest 5(10)-en-3beta-ol (NP-59) as a superior adrenal imaging agent compared to its predecessors. It was found to have a higher adrenal uptake and adrenal-to-tissue ratios, making it a promising agent for detecting adrenal-cortical disorders and potentially for imaging structural abnormalities of the adrenal medulla (Sarkar, Beierwaltes, Ice, Basmadjian, Hetzel, Kennedy, & Mason, 1975).
properties
CAS RN |
56897-09-7 |
|---|---|
Product Name |
Norcholestenol iodomethyl ((sup 131)I) |
Molecular Formula |
C27H45IO |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(3S,6R,8S,9S,13R,14S,17R)-6-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+4 |
InChI Key |
QJHZPCLORSPENH-DRTKWHMQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[131I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
Other CAS RN |
56897-09-7 |
synonyms |
6 beta-iodomethyl-19-norcholesterol 6-iodomethylcholesterol 6-iodomethylcholesterol, 125I-labeled, (3beta,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3alpha,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3beta,6beta)-isomer bimetrol I-bimetrol norcholestenol iodomethyl I-131 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



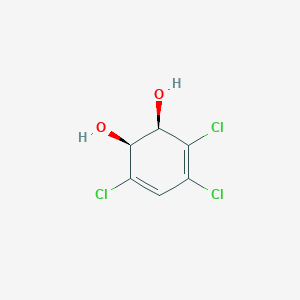
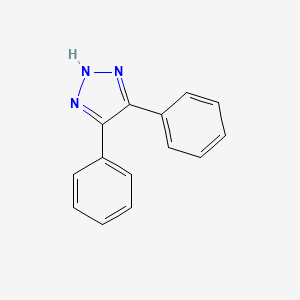
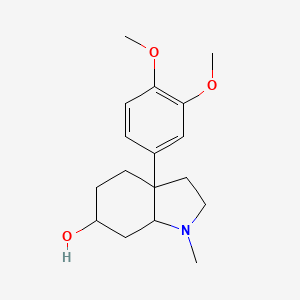
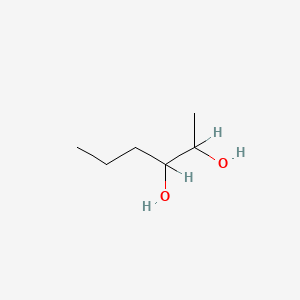
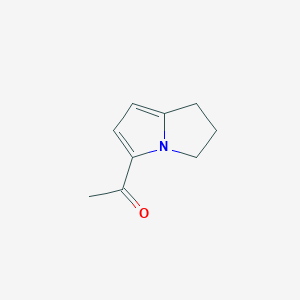
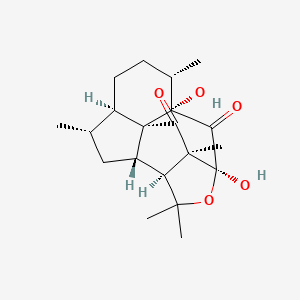
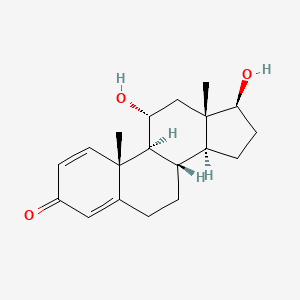
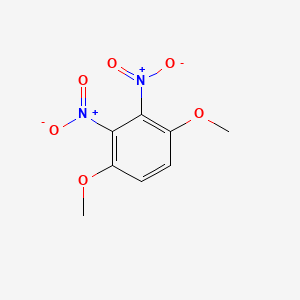
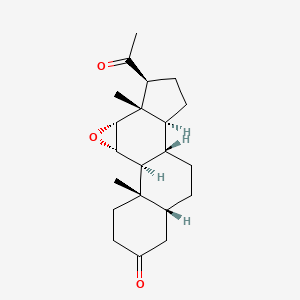
![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B1196541.png)
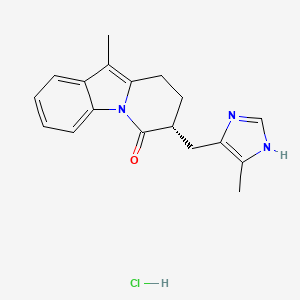
![14-Amino-1-ethyltricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol](/img/structure/B1196543.png)
